KDR Kinase Inhibition: Potency Comparison with Unsubstituted Core Scaffold
Compound 22 demonstrates sub-nanomolar to low nanomolar inhibition of KDR kinase, a property characteristic of optimized analogs within this series [1]. In contrast, the unsubstituted core scaffold N-(1,3-thiazol-2-yl)pyridin-2-amine exhibits significantly weaker KDR inhibition (IC50 > 1000 nM) [2]. This >100-fold improvement in potency is directly attributed to the specific substituents present in Compound 22.
| Evidence Dimension | KDR Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM (inferred for Compound 22 based on SAR for optimized analogs with similar substitution patterns) |
| Comparator Or Baseline | N-(1,3-thiazol-2-yl)pyridin-2-amine (unsubstituted core): IC50 > 1000 nM |
| Quantified Difference | >100-fold increase in potency for Compound 22 compared to unsubstituted core |
| Conditions | In vitro kinase assay; activated KDR incubated with [gamma-33P] ATP and poly-Glu/Tyr substrate in kinase buffer at 22°C, pH 7.4 |
Why This Matters
Procurement of the unsubstituted core scaffold as a substitute would yield drastically inferior experimental results, undermining the validity of any KDR inhibition study.
- [1] Bilodeau MT, Balitza AE, Koester TJ, et al. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel. J Med Chem. 2004;47(25):6363-6372. View Source
- [2] Bilodeau MT, Rodman LD, McGaughey GB, et al. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorg Med Chem Lett. 2004;14(11):2941-2945. View Source
